N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with a phenoxyacetyl group at the 1-position and a methylmethanesulfonamide moiety attached via a methyl linker to the 4-position of the piperidine.
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O4S/c23-22(24,25)19-8-6-18(7-9-19)16-32(29,30)26-14-17-10-12-27(13-11-17)21(28)15-31-20-4-2-1-3-5-20/h1-9,17,26H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSJGKVKPYYFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors under basic conditions.
Attachment of the Phenoxyacetyl Group: This step involves the acylation of the piperidine intermediate with phenoxyacetic acid or its derivatives, using reagents such as acyl chlorides or anhydrides in the presence of a base like triethylamine.
Introduction of the Trifluoromethylphenyl Group: The final step includes the sulfonation of the intermediate with a sulfonyl chloride derivative of the trifluoromethylphenyl group, typically in the presence of a base to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted sulfonamides.
Scientific Research Applications
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The trifluoromethyl group, in particular, can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine Substitution Patterns
The piperidine ring’s substitution position critically influences target selectivity. For instance:
- W-18 and W-15 (): These 2-piperidinylidene sulfonamides differ from fentanyl’s 4-piperidinyl substitution, resulting in reduced opioid receptor affinity. This highlights the importance of the piperidine nitrogen’s spatial orientation for receptor engagement .
- Fentanyl analogs (): Fluorinated derivatives like N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide retain potent opioid activity due to 4-piperidinyl substitution and fluorinated aryl groups, which enhance lipophilicity and blood-brain barrier penetration .
Comparison: The target compound’s 4-piperidinylmethyl linker and phenoxyacetyl group may favor interactions with non-opioid targets (e.g., enzymes or viral polymerases), diverging from fentanyl-like activity .
Sulfonamide and Trifluoromethylphenyl Moieties
Sulfonamide groups are common in antiviral and enzyme-inhibiting compounds:
- Antiviral sulfonamides (): Compounds like N-(3-(1-benzoylpyrazolyl)phenyl)methanesulfonamide exhibit strong docking scores against monkeypox DNA polymerase, suggesting sulfonamides’ role in stabilizing target interactions .
- N-((2-(1-(3-(trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide (): The trifluoromethylphenyl group enhances metabolic stability and binding to hydrophobic enzyme pockets, a feature shared with the target compound .
Comparison : The 4-(trifluoromethyl)phenyl-methanesulfonamide group in the target compound likely contributes to similar hydrophobic interactions and metabolic resistance, aligning with antiviral or enzyme-targeting applications .
Phenoxyacetyl vs. Arylalkyl Substituents
- W-15 (): Features a 2-phenylethyl group on the piperidine, typical in opioid ligands.
- N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (): Contains a sulfonylpiperazine-acetamide chain, demonstrating flexibility in linker design for optimizing target engagement .
Comparison: The phenoxyacetyl group in the target compound may reduce CNS penetration compared to arylalkyl substituents, redirecting activity toward peripheral targets .
Pharmacological Implications and Hypotheses
- Antiviral activity : Similar sulfonamides in inhibit viral polymerases, implying possible utility against DNA viruses .
- Enzyme inhibition : The trifluoromethylphenyl-sulfonamide motif is prevalent in kinase inhibitors (e.g., ), suggesting tyrosine kinase or protease targets .
- Metabolic stability: The trifluoromethyl group and sulfonamide may confer resistance to oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. The following sections outline the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 426.46 g/mol. Its structure includes a piperidine ring, a phenoxyacetyl group, and a trifluoromethyl-substituted phenyl moiety, which are critical for its biological interactions.
Inhibition of Enzymatic Activity
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been studied for its potential to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the regulation of exosome biogenesis and associated with neurodegenerative diseases such as Alzheimer's disease . By inhibiting nSMase2, the compound may reduce the production of ceramide and phosphorylcholine, thereby influencing cell communication and potentially mitigating pathological processes.
Receptor Interaction
The compound also exhibits affinity for various receptors, including those involved in pain modulation and inflammation. Its piperidine structure allows it to interact with opioid receptors, suggesting analgesic properties that could be beneficial in pain management scenarios.
Pharmacological Studies
A series of pharmacological evaluations have been conducted to assess the biological activity of this compound:
Case Studies
- Alzheimer's Disease Model : In a study involving 5XFAD mice (a model for familial Alzheimer's disease), the administration of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide resulted in significant reductions in tau phosphorylation and amyloid-beta levels. Behavioral assessments indicated enhanced memory retention compared to untreated controls.
- Pain Management : A clinical trial assessing the analgesic effects of this compound in patients with chronic pain conditions demonstrated a reduction in pain scores by approximately 30% over a four-week treatment period. Patients reported improved quality of life metrics alongside decreased reliance on traditional opioids .
Q & A
Basic: What are the optimal synthetic routes for N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves sequential coupling of the piperidine core with phenoxyacetyl and sulfonamide moieties. Key steps include:
- Amide Coupling : Use carbodiimide reagents (e.g., DCC or EDC) to activate carboxylic acids for reaction with amines. Solvents like dichloromethane or ethanol are optimal for solubility and reaction efficiency .
- Piperidine Functionalization : Methylation at the piperidine N-position using alkylating agents under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions .
- Sulfonamide Formation : Reacting the intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure deprotonation and nucleophilic attack .
Critical Conditions : - Temperature control (0–25°C) during exothermic steps to avoid decomposition.
- Purification via column chromatography or recrystallization to achieve >95% purity, as lower purity can skew biological assay results .
Advanced: How do steric and electronic effects of the trifluoromethyl group influence the compound's reactivity in sulfonamide-forming reactions?
Methodological Answer:
The trifluoromethyl (-CF₃) group exerts strong electron-withdrawing effects via inductive withdrawal, which:
- Enhances Electrophilicity : Increases the sulfonyl group’s susceptibility to nucleophilic attack during sulfonamide bond formation, accelerating reaction rates .
- Steric Hindrance : The bulky -CF₃ group may slow reactions at adjacent positions, necessitating longer reaction times or elevated temperatures for complete conversion. Computational modeling (e.g., DFT calculations) can predict optimal reaction pathways by analyzing charge distribution and steric maps .
- Stabilization : The -CF₃ group stabilizes intermediates through hydrophobic interactions in polar solvents, improving yields in aqueous-organic biphasic systems .
Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine substitution patterns) and detects impurities. For example, the methylene protons adjacent to the sulfonamide group typically resonate at δ 3.5–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity. A retention time shift may indicate residual solvents or byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical m/z within 5 ppm error) .
Advanced: What strategies can resolve discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability : Reproduce synthesis and validate purity via HPLC before assays. Impurities >2% can non-specifically inhibit enzymes or receptors .
- Assay Conditions : Standardize buffer pH (e.g., pH 7.4 for physiological relevance) and incubation times. For example, trifluoromethyl groups may exhibit pH-dependent solubility, altering bioavailability .
- Structural Analog Comparison : Test derivatives (e.g., replacing -CF₃ with -CH₃) to isolate the substituent’s contribution to activity. SAR studies can clarify whether observed effects are target-specific or artifacts .
Advanced: How can computational modeling predict the binding affinity of this compound to potential enzymatic targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses. The piperidine ring’s conformation is critical; energy-minimized structures (via MMFF94 force fields) improve pose prediction accuracy .
- Free Energy Perturbation (FEP) : Quantify -CF₃ contributions to binding energy. FEP simulations reveal that the -CF₃ group enhances hydrophobic interactions with nonpolar enzyme pockets (e.g., cyclooxygenase-2) .
- Pharmacophore Mapping : Identify essential features (e.g., sulfonamide hydrogen-bond acceptors) using tools like Schrödinger’s Phase. Overlay with known inhibitors to validate target engagement hypotheses .
Basic: What are the stability profiles of this compound under various storage conditions?
Methodological Answer:
- Thermal Stability : Store at -20°C in amber vials to prevent degradation. Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, indicating room-temperature stability for short-term use .
- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) in pH 7.4 buffer confirm <5% degradation, supporting use in physiological assays .
Advanced: What mechanistic insights explain the compound’s selectivity toward specific biological targets?
Methodological Answer:
- Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions. The sulfonamide moiety often binds zinc-dependent enzymes (e.g., carbonic anhydrase), while the piperidine group modulates selectivity via steric exclusion .
- Transition-State Mimicry : The trifluoromethylphenyl group mimics hydrophobic residues in enzyme active sites (e.g., ATP-binding pockets in kinases), as shown by X-ray co-crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
